molecular formula C11H15ClO2 B7846721 1-(3-Chloro-6-methoxyphenyl)-1-butanol

1-(3-Chloro-6-methoxyphenyl)-1-butanol

Cat. No.: B7846721
M. Wt: 214.69 g/mol
InChI Key: NKGJJKCPEYVOJK-UHFFFAOYSA-N
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Description

1-(3-Chloro-6-methoxyphenyl)-1-butanol is an organic compound with the molecular formula C11H15ClO2 and a molecular weight of 214.69 g/mol . Its CAS Registry Number is 1215984-64-7 . This compound is a chiral alcohol, a class of molecules that serve as critical building blocks in the pharmaceutical and fine chemical industries for the synthesis of single-enantiomer drugs . As a substituted butanol, it shares a foundational structure with other isomers that are widely used as solvents in industrial applications, resins, and as intermediates in chemical synthesis . The specific research value of 1-(3-Chloro-6-methoxyphenyl)-1-butanol lies in its structure, which features both chloro- and methoxy- functional groups on the aromatic ring. These functional groups make it a valuable intermediate for exploratory organic synthesis, including cross-coupling reactions and further functional group transformations . Researchers may utilize this compound in the development of new synthetic methodologies or in the early-stage investigation of novel bioactive molecules. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the relevant safety data sheet before use.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO2/c1-3-4-10(13)9-7-8(12)5-6-11(9)14-2/h5-7,10,13H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGJJKCPEYVOJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=C(C=CC(=C1)Cl)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloro-6-methoxyphenyl)-1-butanol can be synthesized through several synthetic routes, including:

  • Grignard Reaction: Reacting 3-chloro-6-methoxybenzene with butyl magnesium chloride followed by hydrolysis.

  • Friedel-Crafts Alkylation: Alkylation of 3-chloro-6-methoxybenzene with butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

  • Reductive Amination: Reacting 3-chloro-6-methoxybenzaldehyde with butylamine and reducing the intermediate imine.

Industrial Production Methods: In an industrial setting, the compound is typically produced using optimized versions of the above synthetic routes, often involving continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Chloro-6-methoxyphenyl)-1-butanol undergoes various types of chemical reactions, including:

  • Oxidation: Oxidation of the butanol group can yield 1-(3-chloro-6-methoxyphenyl)butanoic acid.

  • Reduction: Reduction of the compound can lead to the formation of 1-(3-chloro-6-methoxyphenyl)butane.

  • Substitution Reactions: The chlorine atom can be substituted with other groups, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions:

  • Oxidation: Chromium(VI) oxide, pyridinium chlorochromate (PCC)

  • Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

  • Substitution: Sodium hydroxide (NaOH), aqueous ammonia (NH3)

Major Products Formed:

  • 1-(3-chloro-6-methoxyphenyl)butanoic acid

  • 1-(3-chloro-6-methoxyphenyl)butane

  • 1-(3-hydroxy-6-methoxyphenyl)butanol

Scientific Research Applications

1-(3-Chloro-6-methoxyphenyl)-1-butanol has various applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

  • Medicine: Investigated for its potential therapeutic effects in treating various diseases.

  • Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-(3-Chloro-6-methoxyphenyl)-1-butanol exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative damage.

Comparison with Similar Compounds

Key Observations:

Aromatic vs. Heteroaromatic Backbones: The chloro-methoxyphenyl group in 1-(3-Chloro-6-methoxyphenyl)-1-butanol contrasts with the pyridyl ring in NNK/NNAL. The phenyl group’s electron-withdrawing Cl and electron-donating OCH₃ substituents may alter reactivity compared to pyridyl-based analogs. NNK and NNAL contain a nitrosamino group (-N(NO)-), critical for their carcinogenicity via metabolic activation to DNA-alkylating agents . The absence of this group in 1-(3-Chloro-6-methoxyphenyl)-1-butanol suggests divergent toxicological profiles.

Aliphatic Chain Modifications: NNK’s butanone chain is oxidized to NNAL’s butanol in vivo, enhancing persistence in biological fluids (terminal half-life: ~26–45 days in humans) . 1-Butanol, lacking aromatic substituents, exhibits rapid metabolism and low bioaccumulation, highlighting how structural complexity influences pharmacokinetics .

Metabolic and Toxicological Profiles

Carcinogenic Nitrosamines (NNK and NNAL)

  • Metabolic Activation: NNK undergoes cytochrome P450-mediated oxidation to NNAL, which further forms DNA adducts, driving carcinogenesis in lung and pancreatic tissues .
  • Stereoselectivity: (S)-NNAL enantiomers are retained longer in humans due to hypothesized tissue-specific receptors, amplifying carcinogenic risk .
  • Dose-Response : In F344 rats, NNK induced lung tumors (27/30 at 5.0 ppm) and pancreatic tumors (9/80 at 1.0 ppm), while NNAL showed similar potency .

1-(3-Chloro-6-methoxyphenyl)-1-butanol

  • No direct evidence links this compound to carcinogenicity or metabolic pathways akin to NNK/NNAL.

Biological Activity

1-(3-Chloro-6-methoxyphenyl)-1-butanol is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, antioxidant, and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The chemical formula for 1-(3-Chloro-6-methoxyphenyl)-1-butanol is C11H15ClO2C_{11}H_{15}ClO_2. Its structure features a chloro-substituted phenyl group and a butanol moiety, which contribute to its unique biological properties.

Antimicrobial Activity

Research indicates that 1-(3-Chloro-6-methoxyphenyl)-1-butanol exhibits significant antimicrobial properties . It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The Minimum Inhibitory Concentration (MIC) values for this compound against common pathogens are summarized in Table 1.

Pathogen MIC (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.019
Candida albicans0.020

These results suggest that the compound can be a potential candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.

Antioxidant Activity

The compound also exhibits antioxidant properties , which are crucial in combating oxidative stress-related diseases. In vitro assays have shown that it effectively scavenges free radicals, as indicated by its ability to reduce the DPPH radical (2,2-diphenyl-1-picrylhydrazyl). The antioxidant capacity was measured using the IC50 value, which reflects the concentration needed to inhibit 50% of the DPPH radicals.

Compound IC50 (µM)
1-(3-Chloro-6-methoxyphenyl)-1-butanol15.5
Ascorbic Acid (Vitamin C)10.2

The results indicate that while it is less potent than ascorbic acid, it still demonstrates significant antioxidant activity.

Anticancer Activity

Recent studies have explored the anticancer potential of 1-(3-Chloro-6-methoxyphenyl)-1-butanol. In vitro tests on various cancer cell lines have shown promising results. For instance, when tested on human malignant melanoma A-375 cells, it exhibited a cytotoxic concentration (CC50) in the range of 12–25 µM, indicating its potential as an anticancer agent.

Study on Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of several compounds including 1-(3-Chloro-6-methoxyphenyl)-1-butanol against drug-resistant strains of bacteria. The study found that this compound significantly inhibited growth compared to traditional antibiotics, suggesting its potential role as an alternative treatment option .

Study on Antioxidant Properties

In another research published in Food Chemistry, the antioxidant properties were assessed through various assays including DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The study concluded that the compound's ability to scavenge free radicals could be beneficial in formulating dietary supplements aimed at reducing oxidative stress.

The biological activity of 1-(3-Chloro-6-methoxyphenyl)-1-butanol is believed to be mediated through several mechanisms:

  • Disruption of microbial cell membranes , leading to cell lysis.
  • Scavenging of free radicals , reducing oxidative damage.
  • Induction of apoptosis in cancer cells through modulation of signaling pathways.

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 1-(3-Chloro-6-methoxyphenyl)-1-butanol, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via carbonyl reduction of its ketone precursor using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). For example, reduction of 1-(3-Chloro-6-methoxyphenyl)-1-butanone under inert conditions (argon atmosphere) at 0–5°C improves yield by minimizing side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C, DEPT-135) and high-resolution mass spectrometry (HRMS) . For example:

  • ¹H NMR : Aromatic protons (δ 6.8–7.2 ppm) and methoxy group (δ 3.8 ppm) confirm substitution patterns.
  • HRMS : Exact mass matching [M+H]+ (e.g., calculated for C₁₁H₁₄ClO₂: 213.0684) validates molecular integrity .

Q. What solvent systems and chromatographic techniques are recommended for purification?

  • Methodological Answer : Use reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% formic acid) for polar impurities. For non-polar byproducts, normal-phase silica gel chromatography (hexane/ethyl acetate, 7:3 v/v) is effective. Monitor fractions via TLC (UV254 detection) .

Advanced Research Questions

Q. How can researchers investigate the metabolic activation pathways of 1-(3-Chloro-6-methoxyphenyl)-1-butanol in vitro?

  • Methodological Answer :

In vitro incubation with liver microsomes (human or rodent) under NADPH-regenerating systems.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect metabolites like hydroxylated or glucuronidated derivatives.

Kinetic analysis using Michaelis-Menten parameters (Km, Vmax) to quantify enzyme affinity .

Q. What experimental strategies are used to resolve contradictions in reported mutagenicity data for structurally similar chlorophenyl alcohols?

  • Methodological Answer :

  • Ames test (TA98 and TA100 strains ± metabolic activation) to assess base-pair vs. frameshift mutations.
  • Comparative adductomics : Use DNA-sequencing techniques (e.g., LC-ESI-MS/MS) to quantify pyridyloxobutyl DNA adducts, as seen in tobacco-specific nitrosamines (e.g., NNK/NNAL analogs) .

Q. How can substituent effects (e.g., chloro vs. methoxy groups) on biological activity be systematically evaluated?

  • Methodological Answer :

Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., 3-chloro-6-ethoxy or 3-fluoro-6-methoxy derivatives).

In vitro assays : Measure IC₅₀ values in target receptors (e.g., neurotransmitter transporters) using radioligand binding assays.

Computational modeling : Density Functional Theory (DFT) to calculate electron-withdrawing/donating effects of substituents .

Q. What protocols are recommended for analyzing environmental stability and degradation products of this compound?

  • Methodological Answer :

  • Photostability testing : Expose to UV light (λ = 254 nm) in aqueous buffer (pH 7.4) and analyze degradation via GC-MS.
  • Hydrolysis studies : Incubate at 37°C in simulated gastric fluid (0.1 M HCl) and intestinal fluid (pH 6.8 phosphate buffer).
  • Ecotoxicity assessment : Use Daphnia magna acute toxicity tests (OECD 202) to evaluate environmental impact .

Data Contradiction Resolution Example

Scenario : Conflicting reports on the compound’s solubility in methanol (high vs. low).

  • Resolution Strategy :
    • Standardized solubility testing : Prepare saturated solutions in anhydrous vs. aqueous methanol (10% H₂O) at 25°C.
    • Quantify via gravimetric analysis after solvent evaporation under reduced pressure.
    • Cross-validate with nephelometry for real-time precipitation monitoring .

Safety and Handling

Q. What are critical safety protocols for handling chlorinated aromatic alcohols in laboratory settings?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for weighing and synthesis steps (PAC-2 = 23 mg/m³ for chlorophenols).
  • Spill management : Absorb with diatomaceous earth; dispose as halogenated waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.